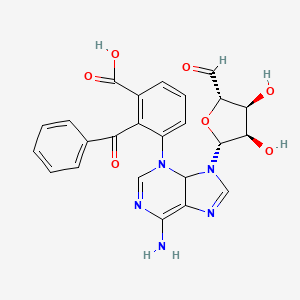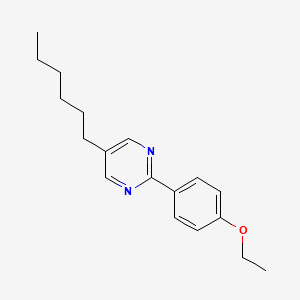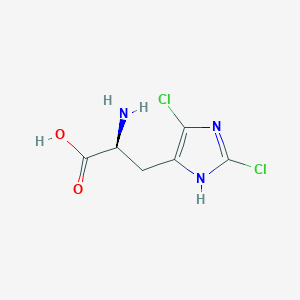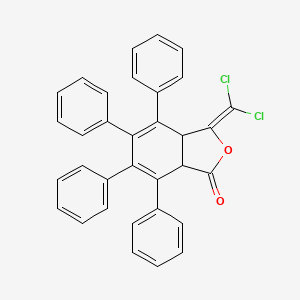![molecular formula C11H8IN3S B12920429 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-78-3](/img/structure/B12920429.png)
6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the reaction of 4-iodoaniline with thiosemicarbazide under acidic conditions to form the intermediate 4-iodophenylthiosemicarbazide. This intermediate then undergoes cyclization with methylglyoxal to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, chromatography-free purification methods, such as recrystallization, are employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to interact with DNA, potentially leading to the disruption of cellular processes. Pathways involved include the inhibition of key enzymes in metabolic pathways and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities.
1,2,4-Triazole: Widely used in antifungal medications.
Imidazole: Found in many biologically active molecules, including antifungal and anticancer agents.
Uniqueness
6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of both an imidazole and a thiadiazole ring in its structure. This dual-ring system enhances its biological activity and allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
947534-78-3 |
|---|---|
Molekularformel |
C11H8IN3S |
Molekulargewicht |
341.17 g/mol |
IUPAC-Name |
6-(4-iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C11H8IN3S/c1-7-14-16-11-13-10(6-15(7)11)8-2-4-9(12)5-3-8/h2-6H,1H3 |
InChI-Schlüssel |
YWWKRSRDWURTFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)

![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)
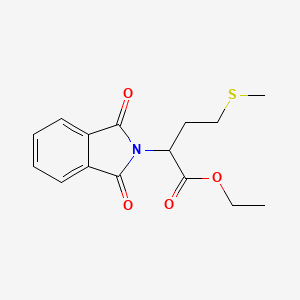

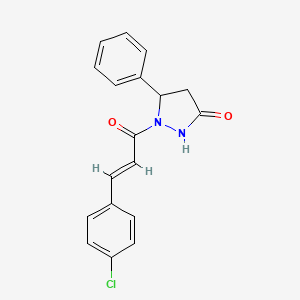
![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

